molecular formula C17H22N6O4S B11331173 N,N,2-Trimethyl-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine

N,N,2-Trimethyl-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine

Cat. No.: B11331173
M. Wt: 406.5 g/mol
InChI Key: AGKAWKOGVNPXOP-UHFFFAOYSA-N
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Description

N,N,2-Trimethyl-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine: is a complex organic compound that features a pyrimidine ring substituted with piperazine and nitrobenzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-Trimethyl-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and nitrobenzenesulfonyl groups. Common reagents used in these reactions include methylating agents, sulfonyl chlorides, and piperazine derivatives. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N,2-Trimethyl-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while nucleophilic substitution can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

N,N,2-Trimethyl-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of N,N,2-Trimethyl-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The nitrobenzenesulfonyl group may play a role in the compound’s binding affinity and specificity. The piperazine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,2-Trimethyl-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine is unique due to the presence of the nitrobenzenesulfonyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s reactivity and potential as a therapeutic agent .

Properties

Molecular Formula

C17H22N6O4S

Molecular Weight

406.5 g/mol

IUPAC Name

N,N,2-trimethyl-6-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C17H22N6O4S/c1-13-18-16(20(2)3)12-17(19-13)21-7-9-22(10-8-21)28(26,27)15-6-4-5-14(11-15)23(24)25/h4-6,11-12H,7-10H2,1-3H3

InChI Key

AGKAWKOGVNPXOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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